REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[NH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][NH:11]1.O.[F:17][C:18]([F:42])([F:41])[CH2:19][O:20][C:21]1[CH:34]=[CH:33][C:32]([O:35][CH2:36][C:37]([F:40])([F:39])[F:38])=[CH:31][C:22]=1[C:23](OCC(F)(F)F)=[O:24]>CO>[CH:33]1[C:32]([O:35][CH2:36][C:37]([F:38])([F:39])[F:40])=[CH:31][C:22]([C:23]([NH:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14][CH2:15]2)=[O:24])=[C:21]([O:20][CH2:19][C:18]([F:17])([F:41])[F:42])[CH:34]=1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=O)OCC(F)(F)F)C=C(C=C1)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
NCC1NCCCC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat the solution to a temperature of 80°±5° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Carry out the separation at a temperature of 45°±5° C
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as
|
Type
|
CUSTOM
|
Details
|
A semi-solid residue is obtained which
|
Type
|
CONCENTRATION
|
Details
|
concentrated again to a residue under vacuum
|
Type
|
ADDITION
|
Details
|
Methanol (40 ml) is then added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
with refluxing until a yellow solution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
ADDITION
|
Details
|
by adding 40 ml of water
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[NH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][NH:11]1.O.[F:17][C:18]([F:42])([F:41])[CH2:19][O:20][C:21]1[CH:34]=[CH:33][C:32]([O:35][CH2:36][C:37]([F:40])([F:39])[F:38])=[CH:31][C:22]=1[C:23](OCC(F)(F)F)=[O:24]>CO>[CH:33]1[C:32]([O:35][CH2:36][C:37]([F:38])([F:39])[F:40])=[CH:31][C:22]([C:23]([NH:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14][CH2:15]2)=[O:24])=[C:21]([O:20][CH2:19][C:18]([F:17])([F:41])[F:42])[CH:34]=1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=O)OCC(F)(F)F)C=C(C=C1)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
NCC1NCCCC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat the solution to a temperature of 80°±5° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Carry out the separation at a temperature of 45°±5° C
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as
|
Type
|
CUSTOM
|
Details
|
A semi-solid residue is obtained which
|
Type
|
CONCENTRATION
|
Details
|
concentrated again to a residue under vacuum
|
Type
|
ADDITION
|
Details
|
Methanol (40 ml) is then added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
with refluxing until a yellow solution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
ADDITION
|
Details
|
by adding 40 ml of water
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |